molecular formula C11H20O3 B8223392 2-Oxopropyl 2-ethylhexanoate

2-Oxopropyl 2-ethylhexanoate

Cat. No.: B8223392
M. Wt: 200.27 g/mol
InChI Key: UFCXXOIYFKIAKY-UHFFFAOYSA-N
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Description

2-Oxopropyl 2-ethylhexanoate is an organic compound with the molecular formula C11H20O3. It is an ester derived from the reaction between 2-oxopropyl and 2-ethylhexanoic acid. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxopropyl 2-ethylhexanoate typically involves the esterification of 2-oxopropyl alcohol with 2-ethylhexanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions: 2-Oxopropyl 2-ethylhexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Oxopropyl 2-ethylhexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxopropyl 2-ethylhexanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 2-oxopropyl alcohol and 2-ethylhexanoic acid. These products can then participate in further biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in metabolic processes .

Comparison with Similar Compounds

  • 2-Isobutyrylcyclohexanone
  • 2-Oxopropyl cyclohexanone
  • 2-Methyl-1-oxopropyl cyclohexanone

Comparison: 2-Oxopropyl 2-ethylhexanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher molecular weight and different reactivity patterns. Its applications in industrial and research settings also differ, making it a valuable compound in various fields .

Properties

IUPAC Name

2-oxopropyl 2-ethylhexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-4-6-7-10(5-2)11(13)14-8-9(3)12/h10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCXXOIYFKIAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)OCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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